

Application Notes and Protocols: Assessing the Efficacy of ML385 in Organoid Models

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Compound of Interest

Compound Name: ML385

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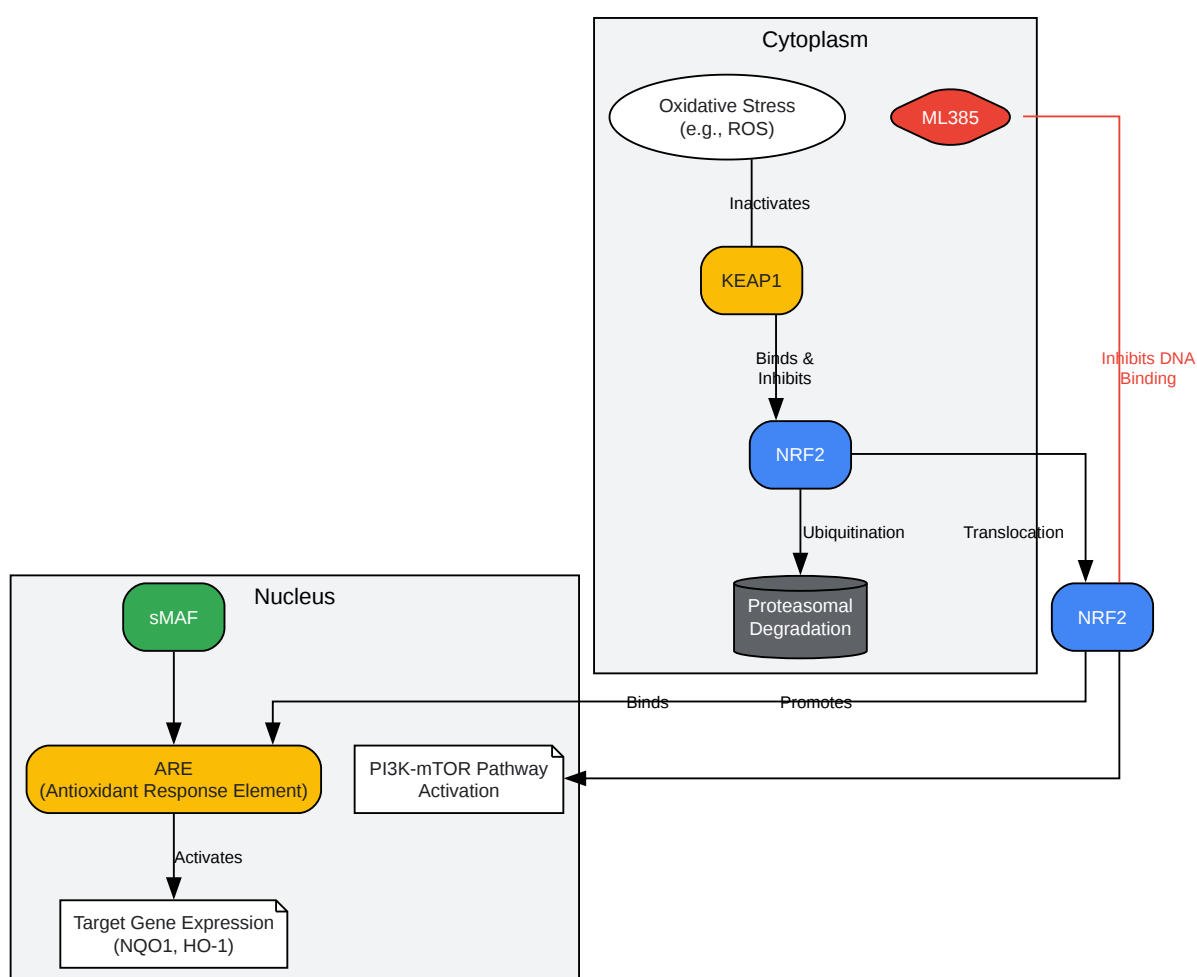
Audience: Researchers, scientists, and drug development professionals.

Introduction: Organoids, three-dimensional (3D) cell cultures derived from stem cells or patient tissues, have emerged as powerful preclinical models that closely recapitulate the physiology and genetic diversity of their tissue of origin. This makes them invaluable for cancer research and drug screening.[1][2] **ML385** is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[3] NRF2 is a key transcription factor that regulates cellular defense against oxidative stress.[4][5] In many cancers, the NRF2 pathway is hyperactivated, contributing to therapeutic resistance.[6] **ML385** inhibits NRF2 by binding to its CNC-bZIP domain, which prevents it from binding to DNA and activating its downstream target genes.[4][7][8] This application note provides a detailed methodological framework for assessing the efficacy of **ML385** in cancer organoid models, covering experimental design, detailed protocols, and data analysis.

Mechanism of Action: ML385 in the NRF2 Signaling Pathway

ML385 specifically inhibits the transcriptional activity of NRF2.[7] Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or in cancers with mutations in KEAP1, NRF2 dissociates from KEAP1, translocates to the nucleus, and forms a complex with small Maf (sMAF) proteins.[4] This complex binds to the Antioxidant Response Element (ARE) in the promoter regions of its target

genes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1), promoting antioxidant defense and cell survival.[9][10] **ML385** disrupts the NRF2-sMAF complex, thereby inhibiting the expression of these protective genes and sensitizing cancer cells to therapeutic agents.[4][5] Furthermore, NRF2 inhibition by **ML385** has been shown to suppress the PI3K-mTOR signaling pathway, a critical pathway for cell growth and proliferation, further contributing to its anti-cancer effects in organoid models.[6][11][12]



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Caption: ML385 inhibits the NRF2 signaling pathway.

Experimental Workflow for Assessing ML385 Efficacy

A systematic workflow is crucial for reliably assessing drug efficacy. The process begins with the establishment and expansion of patient-derived organoid cultures, followed by **ML385** treatment. Subsequently, a panel of assays is performed to evaluate the biological consequences of NRF2 inhibition, including effects on organoid viability, morphology, protein expression, and oxidative stress levels.

Caption: Overall experimental workflow for **ML385** efficacy testing.

Experimental Protocols

Protocol 1: Cancer Organoid Culture and Maintenance

This protocol describes the general steps for thawing and maintaining organoid cultures. Specific media formulations and passaging frequencies will be model-dependent.

Materials:

- Cryopreserved cancer organoids
- Basal medium (model-specific)
- Complete growth medium (model-specific, containing necessary growth factors)[[13](#)]
- Extracellular Matrix (ECM) (e.g., Matrigel® or Cultrex® BME)
- Organoid Wash Medium
- 6-well or 24-well tissue culture plates
- 37°C water bath, 37°C/5% CO₂ incubator

Procedure:

- Preparation: Thaw ECM on ice overnight. Warm complete growth medium and culture plates in a 37°C incubator.
- Thawing: Rapidly thaw the vial of cryopreserved organoids in a 37°C water bath.
- Washing: Transfer the thawed organoid suspension to a 15 mL conical tube containing 10 mL of basal medium. Centrifuge to pellet the organoids.
- Embedding: Carefully aspirate the supernatant and resuspend the organoid pellet in cold liquid ECM. Dispense 40-50 µL droplets ("domes") of the organoid-ECM mixture into the pre-warmed culture plate.[\[14\]](#)
- Gelation: Place the plate in a 37°C incubator for 15-30 minutes to allow the ECM domes to solidify.[\[13\]](#)
- Culture: Gently add 2 mL (for 6-well) or 500 µL (for 24-well) of pre-warmed complete growth medium to each well.
- Maintenance: Replace the culture medium every 2-3 days. Passage organoids every 7-14 days, depending on their growth rate.

Protocol 2: ML385 Treatment of Organoids

Materials:

- Established organoid cultures
- **ML385** (soluble in DMSO)[\[3\]](#)
- Complete growth medium
- DMSO (vehicle control)

Procedure:

- Stock Solution: Prepare a high-concentration stock solution of **ML385** in DMSO. Store aliquots at -20°C.

- **Working Solutions:** On the day of the experiment, prepare serial dilutions of **ML385** in complete growth medium to achieve the desired final concentrations (e.g., 0.1 μ M to 20 μ M). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest **ML385** concentration.
- **Treatment:** Aspirate the old medium from the organoid cultures. Add the medium containing the appropriate **ML385** concentration or the vehicle control to the respective wells.
- **Incubation:** Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂. The incubation time should be optimized for the specific organoid model and experimental endpoint.

Protocol 3: Organoid Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce an orange-colored formazan dye.^{[15][16]}

Materials:

- **ML385**-treated organoid cultures in a 96-well plate
- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader (450 nm absorbance)

Procedure:

- **Assay Setup:** Plate organoids and perform **ML385** treatment as described above, typically in a 96-well format for higher throughput.
- **Reagent Addition:** At the end of the treatment period, add 10 μ L of CCK-8 solution to each well.^{[16][17]}
- **Incubation:** Incubate the plate for 2-4 hours at 37°C. The optimal incubation time may vary depending on the metabolic activity of the organoid model.^[15]

- Measurement: Measure the absorbance at 450 nm using a microplate reader.[\[17\]](#)[\[18\]](#)
- Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the background absorbance from wells with medium only.

Protocol 4: Protein Expression Analysis

A. Western Blot

Western blotting is used to quantify changes in the expression levels of NRF2 and its downstream targets (e.g., NQO1, HO-1).

Materials:

- **ML385**-treated organoids
- Organoid Harvesting Solution (e.g., Cultrex®)[\[19\]](#)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- Primary antibodies (anti-NRF2, anti-NQO1, anti-HO-1, anti-Lamin B for nuclear fraction, anti- β -actin for whole-cell lysate)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate and imaging system

Procedure:

- Harvesting: Depolymerize the ECM and harvest organoids according to the manufacturer's protocol (e.g., using a non-enzymatic harvesting solution on ice).[\[19\]](#)
- Lysis: Lyse the harvested organoid pellets in RIPA buffer. For nuclear translocation analysis, perform nuclear/cytoplasmic fractionation.[\[20\]](#)[\[21\]](#)
- Quantification: Determine protein concentration using a BCA or Bradford assay.
- Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

- Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C.[22]
- Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize protein bands using a chemiluminescence detection system.
- Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β -actin).

B. Whole-Mount Immunofluorescence (IF)

IF allows for the visualization of protein expression and localization (e.g., NRF2 nuclear translocation) within the 3D organoid structure.

Materials:

- **ML385**-treated organoids cultured in chamber slides or 96-well optical plates
- 4% Paraformaldehyde (PFA) for fixation
- Permeabilization Buffer (e.g., PBS with 0.2-0.5% Triton X-100)[23]
- Blocking Buffer (e.g., PBS with 5% BSA and 0.3% Triton X-100)[23]
- Primary antibodies (e.g., anti-NRF2)
- Fluorophore-conjugated secondary antibodies
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Confocal microscope

Procedure:

- Fixation: Gently wash organoids with PBS, then fix with 4% PFA for 30-60 minutes at room temperature.

- Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 30 minutes.[23]
- Blocking: Incubate in Blocking Buffer for at least 1-2 hours at room temperature or overnight at 4°C to reduce non-specific antibody binding.[24]
- Primary Antibody: Incubate with primary antibody diluted in Blocking Buffer overnight at 4°C.
- Secondary Antibody: Wash organoids multiple times with PBS/wash buffer. Incubate with the appropriate fluorophore-conjugated secondary antibody and DAPI for 2-4 hours at room temperature, protected from light.[23]
- Mounting & Imaging: Wash again, then mount the organoids. Acquire z-stack images using a confocal microscope.

Protocol 5: Reactive Oxygen Species (ROS) Detection

This protocol uses a fluorogenic probe to measure intracellular ROS levels via live-cell imaging. An increase in ROS is an expected consequence of NRF2 inhibition.[4][9]

Materials:

- **ML385**-treated organoids
- ROS-sensitive fluorogenic probe (e.g., CellROX™ Deep Red or DCFDA)
- Live-cell imaging medium (e.g., DMEM without phenol red)
- Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

- Probe Loading: At the end of the **ML385** treatment, remove the culture medium and add fresh, pre-warmed medium containing the ROS-sensitive probe at the manufacturer's recommended concentration.[25]
- Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[25]

- Washing: Gently remove the probe-containing medium and wash the organoids with pre-warmed live-cell imaging medium to remove excess probe.[\[25\]](#)[\[26\]](#)
- Imaging: Immediately image the organoids using a confocal microscope equipped with an environmental chamber.[\[25\]](#)[\[26\]](#) Use appropriate laser lines and filters for the selected probe.
- Analysis: Quantify the mean fluorescence intensity per organoid or per cell using image analysis software. Compare the ROS levels between vehicle-treated and **ML385**-treated groups.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison and interpretation.

Table 1: Effect of **ML385** on Organoid Viability (IC₅₀ Values)

Organoid Line	Primary Tumor Type	NRF2/KEAP1 Status	ML385 IC ₅₀ (μM) after 72h
LUSC-01 [6]	Lung Squamous Cell	KEAP1 Mutant	3.5 ± 0.4
CRC-05	Colorectal Cancer	Wild-Type	12.8 ± 1.1
PDAC-03	Pancreatic Cancer	NRF2 Amplified	2.1 ± 0.3
HNSCC-02 [8]	Head & Neck Squamous	Wild-Type	9.5 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Protein Expression Following **ML385** Treatment

Target Protein	Treatment Group	Fold Change vs. Vehicle (Normalized to β -actin)	p-value
NRF2 (Nuclear)	5 μ M ML385 (48h)[6]	0.45 \pm 0.05	< 0.01
NQO1	5 μ M ML385 (48h)[6]	0.31 \pm 0.04	< 0.01
HO-1	5 μ M ML385 (48h)[9]	0.52 \pm 0.07	< 0.01

Data represent mean fold change \pm standard deviation from Western blot quantification in the LUSC-01 organoid line.

Table 3: Intracellular ROS Levels Following **ML385** Treatment

Treatment Group	Mean Fluorescence Intensity (Arbitrary Units)	Fold Change vs. Vehicle	p-value
Vehicle (DMSO)	100 \pm 8.2	1.0	-
5 μ M ML385 (24h)[4]	245 \pm 15.1	2.45	< 0.001

Data represent mean fluorescence intensity \pm standard deviation from live-cell imaging in the LUSC-01 organoid line.

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